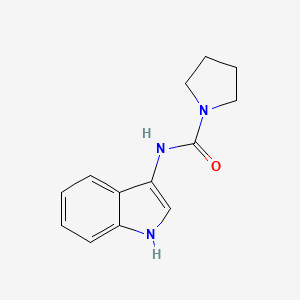

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

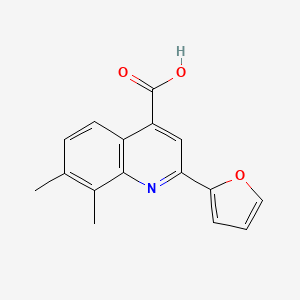

“N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” is a chemical compound with the molecular formula C13H15N3O . It is a derivative of indole, a heterocyclic compound that is a key component in many pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, often involves the addition of indole to various aldehydes . A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their receptor affinity and serotonin reuptake inhibition .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases such as PubChem . The compound has a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives .Chemical Reactions Analysis

Indole derivatives, including “this compound”, have been found to react readily with hard and soft electrophiles due to their electron-rich character . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . The compound has a molecular weight of 185.26 g/mol .Scientific Research Applications

Synthesis and Chemical Properties

Efficient methods have been developed for the synthesis of various heterocyclic compounds, including azetidine, pyrrolidine, and indoline, through palladium-catalyzed intramolecular amination of C-H bonds. These methods are notable for their low catalyst loading, inexpensive reagents, and convenient operating conditions, highlighting the potential of unactivated C-H bonds in organic synthesis (He et al., 2012). Additionally, the carboxamide-pyridine N-oxide synthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture, demonstrating the utility of this heterosynthon in crystal engineering and the synthesis of pharmaceutical cocrystals (Reddy et al., 2006).

Medicinal Chemistry and Drug Design

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide and related compounds have been explored for their potential in medicinal chemistry and drug design. For example, compounds have been synthesized with antiproliferative activity against various human cancer cell lines, functioning as potent HDAC inhibitors. Their selectivity for histone deacetylase 6 (HDAC6) over other isoforms suggests their suitability for further investigation as cancer therapeutics (Lee et al., 2014). Moreover, the design and synthesis of N-substituted-(indol-3-yl)carboxamides have been evaluated for their anti-inflammatory activity, with some derivatives showing moderate to high activity in inhibiting topical inflammation, indicating their potential as inflammation inhibitors (Duflos et al., 2001).

Genomic Targets and DNA Interaction

Research has also focused on understanding the genomic targets and interactions of related compounds with DNA. Pyrrole-imidazole polyamides (PIPs), for example, are molecules capable of binding to the DNA minor-groove with high selectivity and have been engineered to target specific sequences. The use of high-throughput sequencing has identified the DNA-alkylating sites of PIP-indole-seco-CBI conjugates across genomic DNA, offering insights into their binding mechanism at the chromatinized genome level, which is crucial for drug development research (Chandran et al., 2016).

Future Directions

Mechanism of Action

Target of Action

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new useful derivatives . .

Mode of Action

The presence of a carboxamide moiety in indole derivatives, such as this compound, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be speculated that the compound may have diverse effects at the molecular and cellular level .

Properties

IUPAC Name |

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-7-3-4-8-16)15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGVGYIVMOSZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2613895.png)

![3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2613900.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate](/img/structure/B2613905.png)

![(E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2613906.png)

![1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B2613908.png)

![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)